Fluphenazine maleate

Description

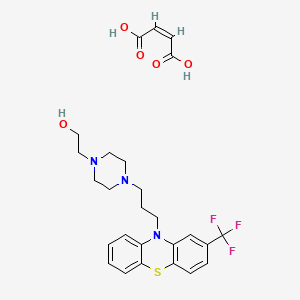

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

78126-11-1 |

|---|---|

Molecular Formula |

C26H30F3N3O5S |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C22H26F3N3OS.C4H4O4/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;5-3(6)1-2-4(7)8/h1-2,4-7,16,29H,3,8-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

NKGQWGWZXIYMHO-BTJKTKAUSA-N |

SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Fluphenazine Maleate

Dopaminergic Receptor System Interactions

The primary mechanism of action for fluphenazine (B1673473) is its potent antagonism of dopamine (B1211576) receptors, a characteristic shared by typical antipsychotic agents. patsnap.compatsnap.com This interaction is crucial for its efficacy in managing psychosis, which is often associated with dysregulated dopaminergic signaling. patsnap.comabcam.com

Fluphenazine exerts its principal antipsychotic effects through the potent blockade of dopamine D2 receptors. patsnap.compatsnap.com It demonstrates a high affinity for D2 receptors, binding strongly to these sites in various brain regions, particularly the mesolimbic pathway. nih.govdrugbank.com Research indicates a high-affinity binding constant (Ki) of approximately 0.4 nM for the D2 receptor. abcam.com

The mechanism of antagonism involves fluphenazine binding to the D2 receptor without initiating the intracellular signaling cascade that dopamine, the endogenous ligand, would normally trigger. williams.edu By occupying the receptor's binding site, fluphenazine competitively inhibits the binding of dopamine, thereby reducing dopaminergic neurotransmission. williams.edu This blockade of postsynaptic D2 receptors helps to mitigate the overactivity of dopamine pathways believed to underlie the positive symptoms of schizophrenia. nih.govpatsnap.com

In addition to its potent D2 receptor antagonism, fluphenazine also acts as an antagonist at dopamine D1 receptors. drugbank.commedscape.com Its affinity for the D1 receptor subtype is high, though generally lower than its affinity for the D2 subtype. abcam.comnih.gov Ligand binding studies have reported Ki values for fluphenazine at the D1 receptor to be around 2.3 nM. abcam.com One study utilizing [3H]Fluphenazine to label receptors in mouse striatal membranes determined an equilibrium dissociation constant (KD) of 3.2 nM for the D1 site, compared to 0.7 nM for the D2 site, confirming a higher affinity for the latter. nih.gov Fluphenazine's action as a D1 antagonist involves the selective disruption of receptor activation. scbt.com Chronic exposure to fluphenazine has been shown to differentially modulate D1 receptor binding in various regions of the basal ganglia. nih.gov

Fluphenazine's influence on the dopaminergic system extends to both pre-synaptic and post-synaptic receptors. williams.edumdpi.com The primary therapeutic effect is understood to result from the blockade of post-synaptic D2 receptors in the mesolimbic system. nih.govdrugbank.com However, D2 receptors are also located on the pre-synaptic terminals of dopamine neurons, where they function as autoreceptors to regulate the synthesis and release of dopamine. williams.edu

By blocking these pre-synaptic D2 autoreceptors, fluphenazine can interfere with the normal negative feedback loop that controls dopamine release. williams.edu This can initially lead to an increase in dopamine synthesis and turnover. However, the sustained blockade of both pre- and post-synaptic D2 receptors is thought to contribute to a state of overexcitation-induced depolarization block, which ultimately leads to a broad reduction in the activity and responsivity of dopamine neurons. mdpi.com

Table 1: Fluphenazine Affinity for Dopamine Receptor Subtypes This table is interactive. You can sort the data by clicking on the column headers.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D1 | 2.3 | abcam.com |

| Dopamine D2 | 0.4 | abcam.com |

| Dopamine D3 | 1.4 | abcam.com |

| Dopamine D4 | 7.1 | abcam.com |

| Dopamine D5 | 25 | abcam.com |

Serotonergic Receptor System Interactions

Fluphenazine displays antagonistic properties at multiple serotonin (B10506) receptor subtypes. It is known to be an antagonist at 5-HT2A and 5-HT2C receptors. drugbank.compatsnap.com The blockade of 5-HT2A receptors by antipsychotics is a key feature that differentiates some second-generation agents from first-generation ones, although phenothiazines like fluphenazine also possess this activity. researchgate.net

Furthermore, research has identified interactions with other 5-HT subtypes. Studies have shown that fluphenazine interacts directly with the 5-HT3 receptor, which is a ligand-gated ion channel. nih.govresearchgate.net This interaction has been characterized as noncompetitive antagonism. researchgate.netresearchgate.net Additionally, fluphenazine has been shown to be an effective antagonist at a class of 5-HT receptors in Aplysia that closely resembles the mammalian 5-HT6 receptor. physiology.org There is also evidence of its binding affinity for the 5-HT1A receptor. acs.org

Ligand binding studies have been instrumental in quantifying the affinity of fluphenazine for various serotonin receptors. In studies using membranes from NIE-115 neuroblastoma cells, fluphenazine was found to inhibit the specific binding of radiolabeled antagonists and agonists to the 5-HT3 receptor, with Ki values reported to be in the micromolar range (0.4 to 3.9 µM). nih.gov

Another study investigating an adenylyl cyclase-coupled 5-HT receptor in the central nervous system of Aplysia found that fluphenazine was one of the more potent antagonists, with a rank order of potency that suggested the receptor most closely resembled the mammalian 5-HT6 subtype. physiology.org In that study, fluphenazine also demonstrated some inverse agonist properties, causing a decrease in basal adenylyl cyclase activity in the absence of serotonin. physiology.org The binding of fluphenazine to the 5-HT1A receptor has also been reported in the scientific literature. acs.org

Table 2: Fluphenazine Affinity for Serotonin (5-HT) Receptor Subtypes This table is interactive. You can sort the data by clicking on the column headers.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 130 | wikipedia.org |

| 5-HT2A | 3.6 | wikipedia.org |

| 5-HT2C | 15 | wikipedia.org |

| 5-HT3 | ~400-3900 | nih.gov |

| 5-HT6 | Moderate Antagonist | researchgate.netphysiology.org |

| 5-HT7 | 45 | wikipedia.org |

Noradrenergic System Modulation

Fluphenazine's interaction with the noradrenergic system is a significant aspect of its pharmacological profile, primarily characterized by its potent antagonism of alpha-1 adrenergic receptors.

Alpha-1 Adrenergic Receptor Antagonism

Fluphenazine demonstrates a high affinity for and potent antagonism of α1-adrenergic receptors. wikipedia.orgnih.govdrugs.com This blockade is a key contributor to some of the drug's physiological effects. nih.gov In vitro studies have confirmed that fluphenazine's affinity for the α1-adrenoceptor is comparable to or even greater than some medications specifically used as alpha-blockers for hypertension. drugs.com Research has shown that antipsychotic drugs, including fluphenazine, are effective antagonists at α1-adrenergic receptors. nih.gov Chronic treatment with fluphenazine in animal models has been found to increase the density of α1-adrenergic receptors, which is indicative of effective, long-term receptor antagonism. nih.gov This interaction with α1-adrenergic receptors is believed to contribute to effects such as orthostatic hypotension. nih.govdrugs.com

Cholinergic and Histaminergic Receptor Interactions

Fluphenazine also exhibits significant binding to and antagonism of both muscarinic cholinergic and histaminic receptors, which are important components of its broad receptor binding profile. wikipedia.orgnih.govpatsnap.com

Muscarinic M1 Receptor Binding Profiles

Fluphenazine acts as an antagonist at muscarinic M1 receptors. wikipedia.orgnih.gov While its primary antipsychotic action is linked to dopamine receptor blockade, its affinity for M1 receptors is notable. wikipedia.org Binding affinity data, represented by the Ki value (the dissociation constant for an inhibitor), indicates the strength of this interaction. A lower Ki value signifies a higher binding affinity. The antagonism of M1 receptors is associated with anticholinergic effects. medscape.com Post-mortem studies in individuals with psychotic disorders have suggested alterations in M1 receptor expression in brain regions critical for cognition, such as the dorsolateral prefrontal cortex, highlighting the importance of this receptor system. nih.gov

Histaminergic H1 Receptor Antagonism

Fluphenazine is a potent antagonist of the histamine (B1213489) H1 receptor. nih.govpatsnap.comcaymanchem.com This high affinity for H1 receptors is a common feature among many phenothiazine (B1677639) antipsychotics. caymanchem.com Research has demonstrated a significant correlation between H1 receptor affinity and certain side effects. unc.edu Fluphenazine's interaction with the H1 receptor is characterized by a low nanomolar Ki value, indicating strong binding. caymanchem.com It has been shown to act as an inverse agonist at H1 receptors. caymanchem.com The duration of this antagonism at the cellular level has been shown to correlate with the drug-target residence time. frontiersin.org

Table 1: Fluphenazine Receptor Binding Affinities (Ki, nM) A lower Ki value indicates a higher binding affinity.

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Alpha-1 Adrenergic | Data Not Consistently Reported in nM | wikipedia.orgnih.govnih.gov |

| Muscarinic M1 | 646 | guidetopharmacology.org |

| Histamine H1 | 45 | caymanchem.com |

Gamma-Aminobutyric Acid (GABA) and Excitatory Amino Acid Neurotransmission

The influence of fluphenazine on the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitter systems is less direct than its effects on monoamine receptors but is an area of ongoing investigation. The balance between GABAergic and glutamatergic neurotransmission is crucial for normal brain function, and its disruption is implicated in the pathophysiology of schizophrenia. nih.govnih.gov

Research into the direct effects of fluphenazine on GABAergic and glutamatergic receptors is not as extensive as for dopaminergic and other monoamine receptors. However, it is understood that the dopaminergic systems that fluphenazine potently modulates have significant downstream effects on both GABA and glutamate (B1630785) pathways. nih.gov For example, the hypofunction of the NMDA-type glutamate receptor is a key hypothesis in schizophrenia, which is thought to lead to a disinhibition of glutamatergic pyramidal neurons by reducing the excitation of inhibitory GABAergic interneurons. nih.gov While fluphenazine does not primarily target GABA or glutamate receptors directly, its potent modulation of dopamine pathways indirectly influences this critical excitatory/inhibitory balance. nih.gov It is known that GABAergic neurons interact with antipsychotic medications, and alterations in GABAergic neurotransmission have been observed in postmortem studies of individuals with schizophrenia. nih.govneura.edu.au

Impact on GABAergic Transmission Mechanisms

Fluphenazine's influence on the γ-aminobutyric acid (GABA) system is primarily indirect, stemming from its potent antagonism of dopamine D2 receptors. doi.org In the basal ganglia, the blockade of D2 receptors on medium spiny neurons of the indirect pathway leads to their disinhibition. doi.org This results in an increased release of GABA and subsequent enhanced inhibition of the thalamocortical projection, a mechanism that contributes to its antipsychotic effects. doi.org

Further evidence of its modulatory role comes from studies showing that fluphenazine administration increases the expression of messenger RNA (mRNA) for glutamic acid decarboxylase (GAD), the key enzyme responsible for synthesizing GABA from glutamate. frontiersin.orgnih.gov Specifically, fluphenazine has been found to significantly enhance GAD mRNA levels in the anterior striatum and the entopeduncular nucleus. frontiersin.org This suggests a compensatory or adaptive mechanism where the drug upregulates the machinery for GABA synthesis.

While fluphenazine is sometimes categorized with GABAergic agents, it does not appear to exert its effects by directly binding to GABA-A or GABA-B receptors. cpn.or.krlarvol.complos.org Instead, its actions are modulatory, occurring upstream through the dopaminergic system, which in turn regulates the activity of GABAergic neurons. doi.org The relationship is underscored by the GABA deficit hypothesis of schizophrenia, which posits that reduced GABAergic neurotransmission contributes to cognitive impairments seen in the disorder. nih.gov

Table 1: Fluphenazine's Impact on GABAergic System Components

| Component | Effect of Fluphenazine | Mechanism | Reference |

| GABAergic Neurons (Indirect Pathway) | Disinhibition | Blockade of Dopamine D2 receptors | doi.org |

| Glutamic Acid Decarboxylase (GAD) mRNA | Increased expression | Upregulation of GABA synthesis machinery | frontiersin.orgnih.gov |

| GABA Receptors | No direct binding | Indirect modulation via dopamine system | cpn.or.krlarvol.com |

Modulation of Excitatory Amino Acid Receptor Binding

Fluphenazine also interacts with excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Research has demonstrated that fluphenazine can inhibit the binding of radiolabeled ligands, such as 125I-MK-801, to the NMDA receptor complex, with inhibitory concentration (IC50) values in the micromolar range. nih.gov In this capacity, its potency is comparable to that of other antipsychotics like clozapine (B1669256) and reduced haloperidol. nih.gov However, further analysis suggests that unlike certain other neuroleptics, this specific interaction at the NMDA receptor is likely not the primary mediator of fluphenazine's main clinical effects. nih.gov

The compound's relationship with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors appears more complex. The activation of both AMPA and dopamine receptors may be crucial for reward responses, and some research indicates that blocking both receptor types can prevent the expression of cocaine-induced place preference. mdpi.com However, findings have been inconsistent, with some studies showing the AMPA receptor antagonist DNQX diminishes this effect while the dopaminergic antagonist fluphenazine does not. mdpi.com

Furthermore, studies examining the brains of schizophrenic subjects have not found a significant correlation between lifetime equivalent doses of fluphenazine and the expression levels of various AMPA receptor subunit genes (GRIA1, GRIA2, GRIA3, GRIA4). studysmarter.co.uk This suggests that long-term treatment with fluphenazine does not produce lasting changes in the transcription of these fundamental components of the AMPA receptor.

Intracellular Signaling Pathway Modulation

Calmodulin Inhibition Dynamics

Fluphenazine is an established and potent inhibitor of calmodulin (CaM), the ubiquitous and essential calcium-binding protein. mdpi.comdrugbank.com CaM acts as a critical intracellular transducer of calcium signals, regulating a vast array of enzymes, ion channels, and other proteins. biorxiv.org The inhibitory mechanism of phenothiazines like fluphenazine is linked to their hydrophobicity, which facilitates interaction with the hydrophobic binding pockets of CaM. biorxiv.org

By binding to CaM, fluphenazine prevents the conformational changes that are necessary for CaM to bind to and activate its downstream targets. biorxiv.orgresearchgate.net This action effectively uncouples calcium signaling from many cellular responses. For instance, the inhibition of CaM by fluphenazine has been shown to suppress the enhanced phosphorylation of key signaling proteins, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and protein kinase B (PKB), also known as Akt. nih.gov

Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) Targeting

Emerging research has identified Pyruvate Dehydrogenase Kinase 1 (PDK1) as a molecular target of fluphenazine. mdpi.com PDK1 is a crucial mitochondrial enzyme that regulates cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). plos.orgijbs.com This inactivation shifts glucose metabolism away from mitochondrial respiration and towards glycolysis, a hallmark of many cancer cells known as the Warburg effect. ijbs.com

In a study on human ovarian cancer cells, fluphenazine's anticancer effect was mechanistically linked to its ability to target PDK1. mdpi.com The inhibition of PDK1 by fluphenazine is proposed to be involved in the subsequent dephosphorylation and inactivation of the Akt signaling protein. mdpi.com This highlights a role for fluphenazine in modulating cellular metabolic pathways, a mechanism distinct from its primary neuropharmacological actions.

ABCB1 and P-glycoprotein Interaction Mechanisms

Fluphenazine interacts directly with the ATP-binding cassette subfamily B member 1 (ABCB1), more commonly known as P-glycoprotein (P-gp). mdpi.commdpi.com P-gp is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells. nih.govfrontiersin.org It plays a significant role in limiting drug distribution to tissues like the brain and is a major cause of multidrug resistance (MDR) in cancer, as it can pump chemotherapeutic agents out of tumor cells. frontiersin.orgacs.org

Fluphenazine acts as an inhibitor of P-gp. nih.govdrugbank.com By blocking the function of this efflux pump, fluphenazine can reverse P-gp-mediated MDR and increase the intracellular concentration and efficacy of other drugs that are P-gp substrates. nih.gov This inhibitory action can sensitize drug-resistant cancer cells to treatment. nih.gov Data indicates that fluphenazine inhibits human ABCB1 with an IC50 value of 5.7 µM. drugbank.com

Akt and Wnt Signaling Pathway Influences

Fluphenazine has been shown to modulate multiple critical intracellular signaling cascades, including the Akt and Wnt pathways. mdpi.commdpi.com The Akt pathway is a central regulator of cell survival, growth, and metabolism. mdpi.com Fluphenazine's influence on this pathway is generally inhibitory. This inhibition can occur through various mechanisms, including the suppression of epidermal growth factor-induced Akt phosphorylation and via its targeting of upstream regulators like calmodulin and PDK1. mdpi.comnih.govconicet.gov.ar

The Wnt signaling pathway is fundamental to development, cell proliferation, and cell fate determination. frontiersin.orgstudysmarter.co.ukresearchgate.net Fluphenazine can regulate this pathway, affecting downstream effectors such as β-catenin. nih.govmdpi.com This modulation is believed to be linked to its primary action as a dopamine D2 receptor antagonist, as these receptors can interface with components of the Wnt signaling cascade. cpn.or.krnih.gov By influencing these pathways, fluphenazine can impact gene expression related to cell survival, metabolism, and apoptosis. mdpi.comresearchgate.net

Table 2: Fluphenazine's Interaction with Intracellular Signaling Molecules

| Target Molecule/Pathway | Interaction Type | Downstream Effect | Reference |

| Calmodulin (CaM) | Inhibition | Prevents activation of CaM-dependent enzymes | mdpi.comdrugbank.comnih.gov |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Targeting/Inhibition | Involved in Akt dephosphorylation | mdpi.com |

| ABCB1 (P-glycoprotein) | Inhibition | Reverses multidrug resistance; increases intracellular drug levels | nih.govdrugbank.commdpi.com |

| Akt (Protein Kinase B) | Inhibition of Phosphorylation | Reduces cell survival and growth signals | mdpi.comnih.govconicet.gov.ar |

| Wnt Signaling Pathway | Modulation | Affects expression of proteins like β-catenin | cpn.or.krnih.govmdpi.com |

Sigma Receptor Ligand Activity (within Phenothiazine Class)

The phenothiazine class of compounds, primarily known for their antipsychotic effects mediated through dopamine receptor antagonism, also exhibit significant interactions with sigma (σ) receptors. This activity is a crucial aspect of their molecular pharmacology, contributing to their broad pharmacological profile. Fluphenazine, a prominent member of the piperazine (B1678402) subgroup of phenothiazines, demonstrates notable affinity for these receptors. brieflands.com

Sigma receptors are unique, non-opioid intracellular proteins, with two main subtypes identified: sigma-1 (σ₁) and sigma-2 (σ₂). researchgate.net They are expressed in various tissues, including high densities in the central nervous system, and are involved in modulating numerous cellular functions. nih.gov Many typical antipsychotic drugs, including several phenothiazines, bind to sigma receptors with high to moderate affinity. pnas.org This interaction is independent of their effects on dopamine receptors, and the clinical significance is an area of ongoing research. nih.govcambridge.org

Research has shown that the binding affinity for sigma receptors varies among different phenothiazine derivatives. In early studies using radioligand binding assays with guinea pig brain membranes, phenothiazines were shown to inhibit the binding of sigma receptor ligands. The order of potency for some of these compounds was determined to be: perphenazine (B1679617) > fluphenazine > trifluoperazine (B1681574) > thioridazine (B1682328) > chlorpromazine. pnas.org

Fluphenazine, in particular, has been identified as having a relatively high affinity for the sigma-1 receptor. nih.gov Studies utilizing cloned human sigma-1 receptors have confirmed this interaction, distinguishing it from other antipsychotics like clozapine, which has a negligible affinity. nih.gov The interaction of phenothiazines with sigma receptors has been implicated in various cellular effects, although the precise therapeutic relevance remains under investigation. nih.gov

The binding affinities of fluphenazine and other representative phenothiazines for both sigma-1 and sigma-2 receptors have been quantified in various studies, often through competitive binding assays. The data, while varying between studies due to different experimental conditions (e.g., tissue source, radioligand used), provides a valuable comparison of the activity of these compounds at sigma receptor subtypes. ucl.ac.benih.govbiorxiv.org

Below is a table compiling representative binding affinity (Kᵢ) data for fluphenazine maleate (B1232345) and other selected phenothiazines at sigma-1 and sigma-2 receptors.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Phenothiazines for Sigma Receptors

| Compound | Kᵢ (nM) for Sigma-1 | Kᵢ (nM) for Sigma-2 |

| Fluphenazine | 8.57 | Data not consistently available |

| Perphenazine | 13 | 24 |

| Trifluoperazine | 25 | 28 |

| Thioridazine | 38 | 134 |

| Chlorpromazine | 46 | 170 |

Note: Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher binding affinity. Data is compiled from various sources and may reflect different experimental methodologies. The Kᵢ value for Fluphenazine at the sigma-1 receptor is from a DRUGMATRIX assay using [³H]Haloperidol as the radioligand.

Advanced Preclinical Neuropharmacological Investigations of Fluphenazine

Neurochemical Alterations in Central Nervous System Models

Fluphenazine (B1673473), a typical antipsychotic of the phenothiazine (B1677639) class, exerts its effects through a complex interplay with various neurotransmitter systems in the brain. wikipedia.org Its primary mechanism involves the blockade of postsynaptic dopamine (B1211576) D2 receptors, but it also interacts with dopamine D1, alpha-1 adrenergic, muscarinic M1, and histaminergic H1 receptors. wikipedia.orgdrugbank.com Preclinical studies have been instrumental in elucidating the downstream neurochemical consequences of this receptor blockade, revealing significant alterations in neurotransmitter synthesis, release, and gene expression.

Alterations in Neurotransmitter Synthesis and Release

Fluphenazine administration leads to significant changes in the synthesis and release of key neurotransmitters, most notably dopamine and gamma-aminobutyric acid (GABA). As a compensatory response to the blockade of dopamine receptors, an initial increase in dopamine synthesis and release is observed. mdpi.com Studies in animal models have shown that acute administration of fluphenazine increases the production of the dopamine metabolite homovanillic acid (HVA), with this effect being more pronounced in the striatum compared to limbic regions. cpn.or.kr However, the long-term effects can be more complex. For instance, a single pre-exposure to fluphenazine in rats resulted in a tolerance to its own effects on increasing extracellular dopamine levels in the striatum when the drug was administered again 15 or 30 days later. nih.gov This suggests a persistent neurochemical adaptation following even a single exposure.

Chronic treatment with fluphenazine has been shown to increase GABA transmission in specific subregions of the caudate and accumbens nuclei. nih.gov This is evidenced by increased levels of glutamate (B1630785) decarboxylase (GAD) mRNA, the enzyme responsible for GABA synthesis. nih.gov

Gene Expression Changes of Neurotransmitter-Related Enzymes (e.g., Glutamate Decarboxylase mRNA)

Fluphenazine administration significantly impacts the gene expression of enzymes crucial for neurotransmitter synthesis. A key finding is the upregulation of Glutamate Decarboxylase (GAD) mRNA, particularly the GAD67 isoform, in various brain regions. nih.govnih.gov GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate.

Studies in rats have demonstrated that both acute and chronic fluphenazine treatment lead to increased GAD mRNA expression. Fluphenazine, along with the D1 antagonist SCH-23390, significantly enhanced GAD mRNA expression in the anterior striatum. nih.gov Furthermore, fluphenazine alone increased GAD mRNA levels in the entopeduncular nucleus, a key output structure of the basal ganglia. nih.govnih.gov Chronic fluphenazine treatment also resulted in elevated GAD mRNA levels in the caudate nucleus, as well as the dorsal shell and core of the nucleus accumbens. nih.gov In mice, irreversible blockade of D2 receptors with a fluphenazine derivative, fluphenazine-N-mustard, also led to an increase in GAD mRNA in the substantia nigra. nih.govresearchgate.net These findings collectively suggest that fluphenazine-induced dopamine receptor blockade triggers a compensatory increase in GABAergic activity through the upregulation of its primary synthesizing enzyme.

Regional Brain Neurotransmitter Dynamics and Receptor Occupancy

The neuropharmacological effects of fluphenazine are not uniform throughout the brain. Instead, they exhibit regional specificity, particularly within the intricate circuits of the basal ganglia and their connections to the thalamus.

Striatal Neurochemical Dynamics

The striatum, a major component of the basal ganglia, is a primary site of action for fluphenazine due to its high density of dopamine receptors. Fluphenazine administration profoundly alters the neurochemical dynamics within this region. It blocks both D1 and D2 dopamine receptors, leading to widespread adaptive changes. nih.gov While D2 receptor binding is uniformly decreased throughout the basal ganglia after fluphenazine administration, D1 receptor binding is altered in a region-dependent manner. nih.gov

Microdialysis studies in rats have shown that a single exposure to fluphenazine can lead to a lasting tolerance to the drug's ability to increase extracellular dopamine levels in the striatum. nih.gov Chronic treatment with fluphenazine has been associated with an increase in GABA transmission in specific subregions of the striatum, including the caudate nucleus and the nucleus accumbens. nih.gov This is supported by findings of increased glutamate decarboxylase mRNA levels in these areas. nih.gov Furthermore, long-term treatment with fluphenazine decanoate (B1226879) in monkeys has been shown to cause an increase in the dopamine metabolite HVA in the striatum. cpn.or.kr

Basal Ganglia Subregion Effects

A significant effect of fluphenazine is the elevation of glutamate decarboxylase (GAD) mRNA levels in the entopeduncular nucleus, a key output nucleus of the basal ganglia. nih.govnih.gov This suggests an enhancement of GABAergic transmission within this critical motor control pathway. Furthermore, chronic fluphenazine exposure has been shown to decrease α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor binding in the entopeduncular nucleus. nih.gov These changes in both GABAergic and glutamatergic markers within the entopeduncular nucleus highlight the complex neurochemical adaptations induced by fluphenazine in the output pathways of the basal ganglia. Studies have also noted that typical antipsychotics like fluphenazine are associated with higher basal ganglia glucose metabolism compared to atypical antipsychotics. researchgate.net

Thalamic Nuclei Interactions

The thalamus, a critical relay center for sensory and motor information, is also affected by fluphenazine, likely through its connections with the basal ganglia. Chronic fluphenazine treatment has been shown to alter excitatory amino acid transmission in specific thalamic nuclei. nih.gov Specifically, a decrease in AMPA receptor binding has been observed in the ventrolateral thalamic nucleus. nih.gov Additionally, a decrease in dizocilpine (B47880) (MK-801) binding, which targets the NMDA receptor, has been noted in the medial geniculate nucleus of the thalamus following chronic fluphenazine exposure. nih.gov

Interestingly, while some research suggests that exposure to neuroleptics, including fluphenazine, may be associated with a decrease in neuronal number in the anterior principal and centromedian thalamic nuclei, this effect did not appear to be dependent on the cumulative lifetime dose. nih.gov Other research has pointed to altered functional connectivity between thalamic subdivisions and various cortical regions in individuals with schizophrenia, a condition for which fluphenazine is prescribed. cambridge.org The interaction of carbamazepine (B1668303) with fluphenazine can lead to a decrease in the action potential in the nucleus ventralis of the thalamus. drugbank.com

Cortical and Limbic System Neuropharmacology

Fluphenazine's neuropharmacological profile is centrally characterized by its potent antagonism of postsynaptic dopamine D2 receptors. wikipedia.orgpatsnap.com This action is particularly significant within the cortical and limbic systems, which are key neural circuits implicated in the pathophysiology of psychosis. wikipedia.org Fluphenazine's therapeutic effects are believed to stem from its ability to modulate dopaminergic neurotransmission in these specific brain regions. drugbank.commedicinenet.com

Preclinical and clinical imaging studies have revealed that fluphenazine alters the functional activity of these systems. Investigations comparing brain metabolism in patients treated with fluphenazine to controls showed that the compound leads to lower global gray matter absolute metabolic rates throughout the cortex. nih.gov When normalized, these studies indicate that fluphenazine decreases metabolic rates in the superior prefrontal cortex while increasing them in the limbic cortex. nih.gov This suggests that a primary mechanism of its action may be the induction of a shift in the balance of activity between the cortex and the limbic system. nih.gov

Fluphenazine's interaction with catecholamines, however, is not uniform across all brain regions. In vitro studies on rat hippocampal slices showed that fluphenazine did not alter the electrophysiological responses to norepinephrine, isoproterenol, or dopamine. nih.gov In contrast, it potently antagonized norepinephrine- and isoproterenol-induced inhibitions in the parietal cortex. nih.gov This highlights a differential regional sensitivity to the drug's effects. Furthermore, chronic administration of fluphenazine decanoate in non-human primates was found to increase levels of the dopamine metabolite homovanillic acid (HVA) in the dorsal and orbital frontal cortex, cingulate cortex, and olfactory cortex, indicating an increase in dopamine turnover in these cortical and limbic-associated areas. psu.edu This is consistent with the hypothesis that a deficit in dopamine transmission in the prefrontal cortex may be linked to certain symptoms of schizophrenia. cambridge.org

Table 1: Summary of Fluphenazine's Effects on Cortical and Limbic Systems

| Brain Region/System | Observed Effect | Key Findings | Citations |

|---|---|---|---|

| Cortical and Limbic Systems | Dopamine D2 Receptor Blockade | Acts as a primary antagonist at postsynaptic D2 receptors. | wikipedia.orgdrugbank.com |

| Superior Prefrontal Cortex | Decreased Metabolic Rate | Normalized regional glucose metabolic rates are lowered following treatment. | nih.gov |

| Limbic Cortex | Increased Metabolic Rate | Normalized regional glucose metabolic rates are increased, suggesting a shift in cortico-limbic balance. | nih.gov |

| Frontal and Cingulate Cortices | Increased Dopamine Turnover | Chronic treatment increases levels of the dopamine metabolite HVA. | psu.edu |

| Hippocampus (in vitro) | No Alteration of Catecholamine Response | Did not affect electrophysiological responses to norepinephrine, isoproterenol, or dopamine. | nih.gov |

| Parietal Cortex (in situ) | Antagonism of Noradrenergic Effects | Potently antagonized norepinephrine- and isoproterenol-induced neuronal inhibition. | nih.gov |

Molecular Neuroadaptations Following Chronic Compound Exposure

Prolonged administration of fluphenazine induces significant neuroadaptive changes at the molecular level as the brain compensates for the continuous receptor blockade. These adaptations involve alterations in receptor populations and the downstream signaling pathways they regulate.

Receptor Density and Affinity Changes

The most well-documented neuroadaptation to chronic fluphenazine exposure is an increase in the density of dopamine D2 receptors, a phenomenon often termed dopamine receptor supersensitivity. psychiatry.ruosf.iothe-hospitalist.org This is a homeostatic response to the persistent antagonism of these receptors. oup.com Animal studies have demonstrated that long-term treatment with D2 antagonists can lead to a 20%–40% increase in D2 receptor numbers. oup.com This upregulation may contribute to the development of treatment tolerance and the potential for relapse upon discontinuation of the drug. osf.ioresearchgate.net One study noted that after chronic fluphenazine decanoate administration, a state of behavioral supersensitivity to a dopamine agonist was observed 20 to 24 days after the injection, lending support to the hypothesis of receptor supersensitivity developing during exposure to the long-acting neuroleptic. psychiatry.ru

Beyond the dopaminergic system, chronic fluphenazine treatment has been shown to modify other neurotransmitter receptor systems. A study measuring receptor binding over a 24-hour period in rats found that chronic fluphenazine administration significantly altered the circadian rhythms of α- and β-adrenergic, muscarinic cholinergic, dopamine, and opiate receptors. researchgate.net While the 24-hour mean binding to dopamine receptors decreased in the presence of the drug, the mean binding for the other four receptor types increased. researchgate.net These findings indicate that the molecular adaptations to long-term fluphenazine are complex and extend beyond its primary target, profoundly modifying the temporal organization of multiple receptor systems. researchgate.net

Table 2: Receptor Adaptations to Chronic Fluphenazine Exposure

| Receptor Type | Observed Adaptation | Research Finding Detail | Citations |

|---|---|---|---|

| Dopamine D2 | Increased Receptor Density (Upregulation) | Chronic antagonist treatment can increase D2 receptor numbers by 20-40%, leading to supersensitivity. | the-hospitalist.orgoup.com |

| Dopamine D2 | Decreased 24-Hour Mean Binding | Chronic treatment led to a decrease in the overall 24-hour mean for receptor binding. | researchgate.net |

| α-Adrenergic | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |

| β-Adrenergic | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |

| Muscarinic Cholinergic | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |

| Opiate | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |

Signal Transduction Cascade Adaptations

Fluphenazine's antagonism of D2 receptors directly impacts intracellular signal transduction cascades. D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to inhibitory G proteins (Gαi/o). cambridge.orgnih.gov By blocking these receptors, fluphenazine prevents dopamine from activating the Gαi/o pathway, which would normally lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. cambridge.orgnih.gov

Research has shown that fluphenazine can block dopamine-stimulated [α-32P]GTP binding to G proteins, confirming its role as a receptor antagonist that prevents G-protein activation. nih.gov In some neuronal systems, fluphenazine has been observed to block 5-HT-evoked effects that are mediated by a cAMP-dependent system, suggesting a convergence of different receptor pathways on the same second messenger system. nih.gov

Furthermore, investigations into the broader cellular effects of fluphenazine suggest it can modulate other critical signaling pathways. Studies have identified that fluphenazine may target the Akt and Wnt signaling pathways. nih.gov These pathways are crucial for regulating numerous cellular processes, including cell metabolism and survival. nih.gov Another study found that fluphenazine can act as an inhibitor of the Toll-like receptor 3 (TLR3)-IFN regulatory factor 3 (IRF3) signal transduction pathway, potentially via the PI3K signaling pathway. nih.gov These findings indicate that the long-term adaptations to fluphenazine are not limited to receptor-level changes but also involve complex modifications to the intracellular signaling networks that govern neuronal function.

Table 3: Adaptations in Signal Transduction Cascades with Fluphenazine

| Signaling Pathway/Component | Observed Effect | Mechanism/Finding | Citations |

|---|---|---|---|

| D2R-G Protein Coupling | Inhibition of Gαi/o Activation | Fluphenazine blocks dopamine-stimulated GTP binding to inhibitory G proteins. | cambridge.orgnih.gov |

| cAMP Cascade | Modulation of cAMP levels | Prevents dopamine-induced inhibition of adenylyl cyclase; can also block 5-HT-evoked effects on the cAMP system. | cambridge.orgnih.gov |

| Akt Signaling Pathway | Potential Target/Modulation | Identified as a potential target, affecting downstream proteins related to cell survival and metabolism. | nih.gov |

| Wnt Signaling Pathway | Potential Target/Modulation | May affect the expression of downstream proteins like β-catenin. | nih.gov |

| TLR3-IRF3 Pathway | Inhibition | May inhibit this immune-related signaling pathway via PI3K signaling. | nih.gov |

Table of Mentioned Compounds

| Compound Name | Class/Function |

|---|---|

| Fluphenazine maleate (B1232345) | Phenothiazine Antipsychotic |

| Fluphenazine decanoate | Long-acting injectable ester of Fluphenazine |

| Dopamine | Neurotransmitter |

| Norepinephrine | Neurotransmitter/Hormone |

| Isoproterenol | β-Adrenergic Agonist |

| Homovanillic acid (HVA) | Dopamine Metabolite |

| 5-hydroxytryptamine (5-HT) | Neurotransmitter (Serotonin) |

| cyclic AMP (cAMP) | Second Messenger |

| β-catenin | Protein in Wnt signaling |

| Haloperidol | Butyrophenone Antipsychotic |

| Chlorpromazine | Phenothiazine Antipsychotic |

| Clozapine (B1669256) | Atypical Antipsychotic |

| Risperidone | Atypical Antipsychotic |

| Olanzapine | Atypical Antipsychotic |

| Aripiprazole | Atypical Antipsychotic (D2 Partial Agonist) |

| Quetiapine | Atypical Antipsychotic |

| Carbamazepine | Anticonvulsant/Mood Stabilizer |

| Acetaminophen | Analgesic |

| Methamphetamine | Psychostimulant |

| Metoclopramide | Dopamine Antagonist (Antiemetic) |

| Flupenthixol | Thioxanthene Antipsychotic |

Synthetic Chemistry and Structural Modification of Fluphenazine

Synthetic Pathways and Methodologies for Fluphenazine (B1673473) and its Derivatives

The synthesis of fluphenazine, a potent antipsychotic agent, involves a multi-step process centered around the construction of the core phenothiazine (B1677639) ring system, followed by the elaboration of the crucial side chain.

Phenothiazine Ring System Synthesis

The foundational phenothiazine structure is typically assembled through several established synthetic routes. Historically, the reaction of diphenylamine (B1679370) with sulfur, first described by Bernthsen in 1883, was a primary method. wikipedia.org However, contemporary syntheses often rely on the cyclization of 2-substituted diphenyl sulfides for better control and yield. wikipedia.org

Key methodologies for forming the phenothiazine ring include:

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. diva-portal.orgnih.gov For phenothiazine synthesis, this can involve the coupling of a suitably substituted aminothiophenol with a halonitrobenzene. The Ullmann coupling method is considered a classic and reliable approach for synthesizing phenothiazine derivatives. More recent developments have explored iron-catalyzed domino C-S/C-N cross-coupling reactions as an environmentally benign alternative to traditional palladium and copper catalysts. researchgate.net

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a powerful tool for synthesizing phenothiazines and their aza-analogues (azaphenothiazines). researchgate.netresearchgate.netjst.go.jptandfonline.com The process typically involves the rearrangement of a substituted o-aminodiphenyl sulfide. researchgate.netd-nb.info For instance, phenothiazines have been synthesized via the Smiles rearrangement of 2-amino-3/5-chlorobenzenethiols with halonitrobenzenes. researchgate.net The reaction conditions, including the presence of base and the nature of the substituents, can influence the reaction pathway and efficiency. researchgate.net

The choice of synthetic route can be influenced by the desired substitution pattern on the phenothiazine nucleus. For example, to introduce the trifluoromethyl group at the 2-position, as seen in fluphenazine, a common starting material is 2-(trifluoromethyl)-10H-phenothiazine. newdrugapprovals.orgresearchgate.net

Side-Chain Elaboration and Functionalization

Once the 2-trifluoromethylphenothiazine core is obtained, the next critical step is the attachment and modification of the piperazine-containing side chain at the N-10 position.

A common strategy involves the N-alkylation of the 2-trifluoromethylphenothiazine. This is typically achieved by reacting it with a pre-formed side-chain precursor, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine or a similar reactive species, in the presence of a strong base like sodium amide. newdrugapprovals.org

An alternative approach involves a stepwise construction of the side chain. For example, 2-trifluoromethylphenothiazine can be alkylated with 4-formyl-1-piperazineylpropylchloride. The resulting N-formyl group is then removed by alkaline hydrolysis to yield 2-trifluoromethyl-10-[3-(1-piperazinyl)propyl]phenothiazine. This intermediate is subsequently alkylated with 2-bromoethanol (B42945) acetate (B1210297), followed by acidic hydrolysis to remove the acetyl group, ultimately yielding fluphenazine. newdrugapprovals.org

A scalable synthetic route has been developed involving the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane. The resulting amino chloro compound is used for the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine. The subsequent deprotection and N-alkylation with chloroethanol affords fluphenazine hydrochloride. researchgate.net

Deuterium-labeled fluphenazine has also been synthesized for research purposes. The propylpiperazine side chain can be labeled by reducing appropriate ester or imide precursors with lithium aluminum deuteride. nih.gov

Esterification Reactions for Long-Acting Formulations (e.g., Decanoate (B1226879), Enanthate)

To create long-acting injectable formulations, the terminal hydroxyl group of the fluphenazine side chain is esterified with a long-chain fatty acid. basicmedicalkey.comfda.gov This modification increases the lipophilicity of the drug, allowing it to be formulated in an oil vehicle (like sesame oil) and released slowly from the intramuscular injection site. basicmedicalkey.comhres.ca

The most common ester is the decanoate , formed by reacting fluphenazine with decanoic acid or a reactive derivative like decanoyl chloride. basicmedicalkey.comijps.inresearchgate.net The enanthate ester has also been utilized, though the decanoate is more common and slightly longer-acting. basicmedicalkey.comnih.gov

Recent research has focused on greener synthetic methods for these esters. One such method employs the enzyme Candida antarctica lipase (B570770) B (CALB) to catalyze the esterification of fluphenazine with decanoic acid. ijps.inresearchgate.netresearcher.life This enzymatic process avoids the use of toxic and corrosive reagents like thionyl chloride, which is needed to prepare decanoyl chloride. ijps.inresearchgate.net The resulting fluphenazine decanoate is reported to have high purity (99.6%). ijps.in

Upon administration, these esters are slowly hydrolyzed by esterases in the body to release the active fluphenazine. hres.capatsnap.com

Design and Synthesis of Fluphenazine Analogues

The modification of the fluphenazine structure has been an active area of research to explore structure-activity relationships (SAR) and to develop new compounds with potentially improved properties, such as enhanced efficacy or a different side-effect profile. acs.orgnih.govresearchgate.netnih.gov

Introduction of Novel Substituents

Modifications to the fluphenazine molecule have been explored at various positions. This includes altering the substituent at the 2-position of the phenothiazine ring and changing the length and composition of the alkyl side chain. researchgate.netnih.gov

Research has shown that the trifluoromethyl group at the C-2 position and a methylpiperazinylpropyl group at the N-10 position contribute significantly to the biological activity of some phenothiazine derivatives. nih.gov

One study focused on synthesizing analogues with different substituents at the 2-position of the phenothiazine ring system to investigate their biological activity. nih.gov Another area of exploration has been the synthesis of more hydrophilic analogues by introducing new substituents. The aim is to reduce penetration across the blood-brain barrier and potentially lessen central nervous system side effects. researchgate.netnih.gov For example, a fluphenazine analogue, 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-trifluoromethylphenothiazine hydrochloride (Flu-A), was designed to be more hydrophilic. nih.gov

Modification of the Piperazine (B1678402) Moiety

The piperazine ring is a key component of the fluphenazine structure and plays a significant role in its pharmacological activity. Modifications to this moiety have been a focus of analogue design. dntb.gov.ua

One approach involves replacing the methylene (B1212753) linker between the phenothiazine core and the piperazine ring with a bulky phenyl group. acs.org An example is the analogue CWHM-974, which demonstrated improved antifungal activity compared to fluphenazine. acs.orgresearchgate.net This structural change appears to reduce the molecule's susceptibility to efflux pump-mediated resistance mechanisms in fungi. asm.org

Other modifications have included the introduction of different substituents on the piperazine ring or replacing the piperazine ring with other aliphatic or aromatic ring systems. acs.orgnih.gov For instance, a series of analogues were synthesized where the piperazine ring was replaced with hydroxyethylamine or morpholine (B109124) substituents connected through a 2-hydroxypropyl chain. researchgate.net The synthesis of these analogues often starts with the key epoxide intermediate formed by treating 2-trifluoromethylphenothiazine with an appropriate reagent. researchgate.net

The goal of these modifications is often to fine-tune the compound's interaction with its biological targets and to alter its pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Novel Derivatives

The therapeutic efficacy and pharmacological profile of fluphenazine are intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how specific structural features of a molecule influence its biological activity, are crucial for the development of novel derivatives with improved properties.

Correlating Structural Features with Receptor Binding Profiles

The phenothiazine scaffold consists of three main parts, each playing a role in receptor affinity:

The Phenothiazine Ring System and its C-2 Substituent: The core tricyclic structure is essential. The substituent at the C-2 position significantly modulates potency. For fluphenazine, this substituent is a trifluoromethyl (-CF3) group. This electron-withdrawing group enhances lipid solubility and is associated with high neuroleptic potency and a strong affinity for dopamine (B1211576) receptors compared to phenothiazines with other substituents like chlorine (-Cl), as seen in perphenazine (B1679617). scirp.orgnih.gov

The Alkyl Side Chain: A three-carbon chain separating the phenothiazine ring from the terminal amine is optimal for dopamine receptor binding. scirp.org Altering this chain length generally leads to a decrease in activity. scirp.org

The Terminal Amine Group: The nature of the terminal amine in the side chain is critical. Fluphenazine features a piperazine ring, a characteristic of high-potency phenothiazines. This piperazine moiety is linked to strong D2 receptor antagonism. scirp.org Different terminal amine structures can alter the binding profile; for instance, derivatives with simpler N,N-dimethylamine groups or piperidine (B6355638) rings show varied affinities for dopamine, muscarinic, histaminic, and adrenergic receptors. scirp.org

Studies have categorized fluphenazine within a "serotonergic-dopaminergic" cluster of antipsychotics, reflecting its potent binding to both dopamine and serotonin (B10506) receptors. hres.cahres.ca Its binding affinity (Ki) for the 5-HT1A receptor, for example, has been measured at 145.7 nM. clinmedjournals.org The development of novel analogues has demonstrated that modifications, such as replacing the methylene linker between the phenothiazine core and the piperazine ring with a bulky phenyl group, can reduce affinity for neurotransmitter receptors while enhancing other properties like antifungal activity. nih.gov

Table 1: Impact of Fluphenazine's Structural Features on Receptor Binding

| Structural Feature | Description | Impact on Receptor Binding Profile |

| C-2 Substituent | Trifluoromethyl (-CF3) group on the phenothiazine ring. | Enhances neuroleptic potency and affinity for dopamine receptors. scirp.orgnih.gov |

| Side Chain | Three-carbon propyl chain linking the ring to the piperazine. | Optimal length for high-affinity dopamine receptor antagonism. scirp.org |

| Terminal Amine | Piperazine ring with a hydroxyethyl (B10761427) substituent. | Confers high-potency D2 receptor blockade. scirp.org Contributes to the serotonergic-dopaminergic binding profile. hres.cahres.ca |

Influences of Substituents on Molecular Interactions

Substituents on the fluphenazine molecule dictate not only its receptor binding but also its broader molecular interactions, which are governed by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects.

The trifluoromethyl (-CF3) group at the C-2 position is a key influencer. A comparative study between fluphenazine (-CF3) and perphenazine (-Cl) on their interactions with cyclodextrins revealed that the nature of this substituent affects the stability of the resulting inclusion complexes. nih.govclinmedjournals.org These interactions were found to be driven by van der Waals forces and hydrophobic effects. nih.govclinmedjournals.org The -CF3 group in fluphenazine also appears to directly participate in the molecule's interaction with gold nanoparticles. researchgate.net

The terminal hydroxyethyl group on the piperazine ring provides a site for hydrogen bonding. Docking studies of fluphenazine analogues have shown that this hydroxyl group can form crucial hydrogen bonds with amino acid residues, such as Serine 219 and Arginine 269, within the binding pocket of enzymes like caspase-3. invivochem.compatsnap.com Furthermore, fluphenazine as a whole can interact with lipid bilayers, forming hydrogen bonds with the proton-accepting carbonyl groups of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), leading to increased membrane fluidity.

Table 2: Molecular Interactions Influenced by Fluphenazine's Substituents

| Interacting Moiety | Fluphenazine Substituent Involved | Type of Interaction | Observed Effect |

| Cyclodextrins | C-2 Trifluoromethyl (-CF3) group | Van der Waals forces, Hydrophobic effects | Influences the stability of the inclusion complex. nih.govclinmedjournals.org |

| Gold Nanoparticles | C-2 Trifluoromethyl (-CF3) group | Direct molecular/metal interaction | The -CF3 moiety is suggested to directly participate in binding to the metal surface. researchgate.net |

| Caspase-3 Enzyme | Hydroxyl (-OH) group on the piperazine side chain | Hydrogen bonding | Forms H-bonds with Ser219 and Arg269 residues in the enzyme's binding site. invivochem.compatsnap.com |

| DPPC Liposomes | Entire molecule, facilitated by H-bond donors/acceptors | Hydrogen bonding | Forms H-bonds with carbonyl groups of the lipid, increasing membrane disorder. |

Oxidative Degradation Pathways and Chemical Stability Studies

The chemical stability of fluphenazine is a critical factor for its formulation and storage. It is susceptible to degradation through several pathways, primarily oxidation and hydrolysis, which can be influenced by its environment and the excipients present in its formulation.

Identification of Oxidation Products

Oxidative degradation is a significant pathway for phenothiazines. For fluphenazine, particularly in its esterified forms used in oily solutions, oxidation is believed to proceed via hydroperoxides that form from the autoxidation of the oil vehicle. The primary oxidation products identified are N-oxides and sulfoxides. hres.ca

Research has identified two distinct mono-N-oxides (designated A and B) and a di-N-oxide as products of oxidation at the piperazine ring. The pattern of N-oxide formation depends on the structure of the side chain.

Esterified fluphenazine (e.g., fluphenazine decanoate) tends to form approximately equal amounts of the two mono-N-oxides.

Non-esterified fluphenazine predominantly forms one mono-N-oxide (B) over the other (A) in about a 90:10 ratio.

Another major oxidation product is fluphenazine sulfoxide (B87167) , formed by the oxidation of the sulfur atom in the phenothiazine ring. hres.ca

Hydrolysis of Ester Linkages in Oily Solutions

Fluphenazine is often formulated as a long-chain fatty acid ester, such as fluphenazine decanoate, dissolved in an oily vehicle like sesame oil for long-acting injectable preparations. scirp.orghres.ca The ester linkage in this form is crucial for its pharmacokinetic profile.

Within the anhydrous oily solution of the formulation, the ester linkage is relatively stable and not readily susceptible to hydrolysis. hres.ca This stability is a key design feature of the depot injection. Significant hydrolysis of the ester bond is not a primary degradation pathway during storage in the vial.

Instead, the hydrolysis is a critical step in the drug's mechanism of action in vivo. After intramuscular injection, the lipophilic fluphenazine decanoate partitions slowly from the oil depot into the surrounding aqueous environment of the tissues and blood. hres.canih.gov There, it is rapidly hydrolyzed by endogenous enzymes called esterases, which cleave the ester bond to release the active fluphenazine molecule. scirp.orghres.caclinmedjournals.org This slow release from the oil followed by rapid enzymatic hydrolysis is what provides the sustained therapeutic effect over several weeks. scirp.org

Influence of Excipients on Degradation Kinetics (e.g., Benzyl (B1604629) Alcohol Autoxidation)

Excipients included in formulations can significantly impact the degradation kinetics of fluphenazine.

Benzyl Alcohol: Fluphenazine decanoate injections often contain benzyl alcohol as a preservative. scirp.org Studies have shown that the presence of benzyl alcohol can enhance the oxidative degradation of fluphenazine in aged formulations. The proposed mechanism involves the autoxidation of benzyl alcohol itself, which leads to the formation of hydrogen peroxide. This hydrogen peroxide then accelerates the oxidation of the fluphenazine molecule.

Cyclodextrins: These are excipients used to improve the solubility and stability of drugs. In the case of fluphenazine, inclusion complexation with cyclodextrins has been shown to improve its photostability. nih.govclinmedjournals.org The cyclodextrin (B1172386) cavity protects the encapsulated portion of the fluphenazine molecule from light-induced degradation. The stability of both protonated and uncharged forms of fluphenazine was enhanced, with the photochemical decomposition following first-order kinetics. nih.govclinmedjournals.org

Mechanisms of Acid-Catalyzed Degradation

The chemical stability of fluphenazine maleate (B1232345) is a critical factor in its formulation and storage. Under acidic conditions, the molecule is susceptible to degradation through several mechanisms. The presence of multiple reactive sites, including the phenothiazine ring system and the piperazine side chain, allows for complex degradation pathways. Research into the forced degradation of fluphenazine and related phenothiazine compounds has elucidated the primary mechanisms involved in its acid-catalyzed decomposition, which predominantly include acid-catalyzed oxidation and hydrolysis of the side chain.

Acid-Catalyzed Oxidation

Studies on fluphenazine decanoate have demonstrated that acidic conditions can catalyze the oxidation of the tertiary amine centers within the piperazine ring of the side chain. ljmu.ac.uk This catalytic effect is reportedly linked to the pKa of the acid used, indicating that the concentration of protons is a key factor in the reaction rate. ljmu.ac.uk While the primary degradation under forced oxidative conditions (e.g., using hydrogen peroxide) leads to sulfoxide and sulfone derivatives from the oxidation of the sulfur atom in the phenothiazine ring, acid catalysis specifically accelerates the oxidation at the nitrogen atoms.

The proposed mechanism for acid-catalyzed N-oxidation likely involves the initial protonation of a tertiary amine on the piperazine ring. This protonation would make the nitrogen atom more electron-deficient and potentially more susceptible to nucleophilic attack by an oxidizing agent present in the medium, or it could facilitate an electron transfer process.

Hydrolytic Cleavage of the Side Chain

A significant pathway for the degradation of fluphenazine in acidic media is the hydrolytic cleavage of the alkylpiperazine side chain. Forced degradation studies using 0.1N HCl have shown significant degradation of fluphenazine. The resulting degradation products were found to be non-chromophoric, which suggests that the degradation does not primarily involve the alteration of the light-absorbing phenothiazine ring system. This evidence points towards the cleavage of the piperazinyl-ethanol side chain or the trifluoromethyl group as the likely degradation route under these conditions.

Further support for side-chain cleavage comes from studies on related phenothiazine compounds. For example, the acid hydrolysis of β-10-phenothiazylpropionitrile has been shown to cause a rupture of the bond between the heterocyclic nitrogen atom and the alkyl side chain, yielding the parent phenothiazine and acrylic acid. dtic.mil A similar mechanism can be proposed for fluphenazine, where the ether linkage or the C-N bonds within the piperazine side chain are susceptible to acid-catalyzed hydrolysis. The protonation of the nitrogen atoms in the side chain would make the adjacent carbon atoms more electrophilic and thus more vulnerable to nucleophilic attack by water.

Another potential, though less commonly reported, acid-catalyzed reaction is the transformation of the trifluoromethyl (-CF3) group on the phenothiazine ring into a carboxylic acid (-COOH) group. nih.gov This hydrolysis would require harsh acidic conditions.

The degradation of fluphenazine under acidic conditions can be summarized in the following table, detailing the conditions and the observed or proposed degradation products.

| Condition | Degradation Pathway | Major Products/Observations | Reference |

| 0.1N HCl, Room Temp, 24 hrs | Hydrolytic Degradation | Significant degradation, formation of non-chromophoric products. Likely involves cleavage of the piperazinyl-ethanol side chain or trifluoromethyl group. | |

| Acidic Medium | Catalyzed Oxidation | Oxidation of tertiary amine centers in the piperazine side chain. | ljmu.ac.uk |

| Acid Hydrolysis | Side-Chain Rupture | Cleavage at the bond between the phenothiazine nitrogen and the propyl side chain (inferred from related compounds). | dtic.mil |

| Strong Acidic Conditions | -CF3 Group Hydrolysis | Potential transformation of the trifluoromethyl group to a carboxylic acid group. | nih.gov |

Analytical Methodologies for Fluphenazine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of fluphenazine (B1673473), providing the necessary separation from other compounds that may be present in the sample.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Coulometric, DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of fluphenazine. Its versatility is enhanced by the use of various detectors, each offering specific advantages.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a widely used method for the quantification of fluphenazine. indexcopernicus.comnih.gov Detection is often performed at wavelengths around 254 nm, 256 nm, or 259 nm, where fluphenazine exhibits significant absorbance. indexcopernicus.comnih.govijbpas.combbrc.in For instance, a reversed-phase HPLC method can be employed using a C18 column with a mobile phase consisting of methanol (B129727), acetonitrile (B52724), and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov The method's linearity, precision, and accuracy make it suitable for routine quality control of pharmaceutical formulations. indexcopernicus.com In some applications, a mobile phase of 0.05 M ammonium acetate, methanol, and acetonitrile (4:1:5 v/v/v) with UV detection at 254 nm has been successfully used. A simple and rapid RP-HPLC method utilized a mobile phase of buffer (pH 2.5) and a mixture of acetonitrile and methanol (50:50) in a 30:70 ratio, with detection at 254 nm. indexcopernicus.com Another study reported the simultaneous determination of twelve phenothiazines, including fluphenazine, using a C18 column and a mobile phase of acetonitrile-methanol-30mM NaH2PO4 (pH 5.6) (300:200:500, v/v/v) with UV detection at 250 nm. nii.ac.jp

Coulometric Detection: For enhanced sensitivity, especially in biological samples like plasma, HPLC with a coulometric detector is a powerful alternative. This technique allows for the measurement of fluphenazine at very low concentrations, with detection limits as low as 10 pg/ml of plasma. nih.gov A highly sensitive and specific HPLC method with coulometric detection has been developed for the simultaneous assay of fluphenazine decanoate (B1226879) and fluphenazine in plasma. capes.gov.br This method is particularly valuable for pharmacokinetic studies following low oral doses. nih.gov The procedure involves a straightforward one-step extraction, and the resulting chromatograms are relatively free from interference from endogenous plasma components. nih.govcapes.gov.br

Diode Array Detection (DAD): Diode Array Detectors (DAD) offer the advantage of acquiring spectral data across a range of wavelengths simultaneously, which aids in peak purity assessment and method development. HPLC-DAD methods have been developed for the simultaneous determination of fluphenazine and other compounds. core.ac.ukmfd.org.mk For example, a stability-indicating HPLC-DAD method was developed to separate fluphenazine from its degradation products. scielo.br

Evaporative Light Scattering Detection (ELSD): While less common for fluphenazine analysis, Evaporative Light Scattering Detection (ELSD) can be an alternative when the analyte lacks a strong UV chromophore. However, information on its specific application to fluphenazine maleate (B1232345) is limited. One study mentioned setting the ELSD evaporation temperature at 40°C in a broader context of analyzing related compounds. researchgate.net

Table 1: HPLC Methods for Fluphenazine Analysis

| Detector | Column | Mobile Phase | Detection Wavelength/Conditions | Application | Reference(s) |

|---|---|---|---|---|---|

| UV | C18 | Methanol:Acetonitrile:Ammonium Acetate | 259 nm | Determination in bulk and degradation products | nih.gov |

| UV | Cosmosil C18 | Buffer (pH 2.5):Acetonitrile:Methanol (30:70) | 254 nm | Quantification in tablets | indexcopernicus.com |

| UV | C18 | Acetonitrile:Methanol:30mM NaH2PO4 (pH 5.6) | 250 nm | Simultaneous analysis of phenothiazines in serum | nii.ac.jp |

| Coulometric | - | - | - | Quantitation in plasma | nih.govcapes.gov.br |

| DAD | C18 | Acetonitrile:Water with acetic acid and triethylamine | 228 nm | Determination in bulk and tablets | core.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity for the analysis of fluphenazine, particularly in biological matrices. nih.gov This technique involves the separation of the analyte in its volatile form by gas chromatography, followed by detection and identification based on its mass-to-charge ratio by mass spectrometry. mdpi.com For the analysis of fluphenazine, a derivatization step is often necessary to increase its volatility and thermal stability. nih.gov A common derivatizing agent is N,O-bis(trimethyl-silyl)acetamide, which forms silyl (B83357) derivatives of fluphenazine. nih.gov The use of selected ion monitoring (SIM) enhances the sensitivity of the method, allowing for the quantification of fluphenazine at subnanogram levels in plasma. nih.gov

Table 2: GC-MS Method for Fluphenazine Analysis

| Parameter | Details | Reference(s) |

|---|---|---|

| Derivatization | N,O-bis(trimethyl-silyl)acetamide | nih.gov |

| Detection | Selected Ion Monitoring (SIM) | nih.gov |

| Application | Quantitation in human plasma | nih.gov |

| Sensitivity | As low as 78 pg/ml of plasma | nih.gov |

Ultra-High Performance Liquid Chromatography-Quadrupole/Orbitrap Mass Spectrometry (UHPLC-Q/Orbitrap)

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry, such as Quadrupole/Orbitrap MS, represents a state-of-the-art analytical approach. patsnap.comkobv.de This combination offers exceptional sensitivity, selectivity, and the ability to identify and quantify fluphenazine and its metabolites with high mass accuracy. zu.edu.pk The UHPLC system provides faster analysis times and improved resolution compared to conventional HPLC. The Orbitrap mass analyzer allows for the determination of the elemental composition of the detected ions, facilitating the structural elucidation of unknown metabolites or degradation products. This powerful technique is particularly useful in complex matrices and for in-depth metabolic profiling studies. kobv.de

Thin Layer Chromatography-Densitometry (TLC-Densitometry)

Thin Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective alternative for the quantification of fluphenazine. researchgate.netijpsr.com This method involves spotting the sample on a TLC plate, developing the chromatogram with a suitable mobile phase, and then quantifying the separated spots by measuring their absorbance or fluorescence with a densitometer. mdpi.com For fluphenazine, a mobile phase of ethyl acetate-methanol-concentrated ammonia (B1221849) (2:7:0.2, v/v/v) on a silica (B1680970) gel plate has been used, with densitometric measurements performed at 240 nm. researchgate.net Another study utilized a mobile phase of methanol/purified water (9:1, v/v) with densitometric analysis at 306 nm. core.ac.uk TLC-densitometry has been successfully applied to the analysis of fluphenazine in pharmaceutical dosage forms. semanticscholar.org

Table 3: TLC-Densitometry Methods for Fluphenazine Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Application | Reference(s) |

|---|---|---|---|---|

| Silica Gel | Ethyl acetate:Methanol:Concentrated Ammonia (2:7:0.2, v/v/v) | 240 nm | Simultaneous determination with other drugs | researchgate.net |

| Silica Gel F254 | Methanol:Purified Water (9:1, v/v) | 306 nm | Analysis in dosage forms | core.ac.uk |

Spectroscopic Techniques for Characterization and Analysis

Spectroscopic methods are invaluable for the structural characterization and quantitative analysis of fluphenazine maleate.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a straightforward and widely accessible technique for the quantification of fluphenazine. Aqueous solutions of fluphenazine exhibit characteristic absorption bands in the UV-Vis region, with a prominent peak typically observed around 256 nm and another at 306 nm. ijbpas.commdpi.com The position and intensity of these bands are only weakly influenced by the pH of the solution. mdpi.com This method is often used for the analysis of bulk drug substances and pharmaceutical formulations. ijbpas.comorientjchem.orgresearchgate.netajol.info A study reported the development of a UV spectrophotometric method for fluphenazine hydrochloride at a λmax of 256 nm in an aqueous solution. ijbpas.com The method was found to be linear in the concentration range of 2–22 μg/ml. ijbpas.com

Table 4: UV Spectroscopic Data for Fluphenazine

| Parameter | Value | Reference(s) |

|---|---|---|

| λmax | ~256 nm, 306 nm | ijbpas.commdpi.com |

| Linearity Range | 2–22 μg/ml | ijbpas.com |

| Application | Quantification in bulk and dosage forms | ijbpas.com |

Other Relevant Spectroscopic Approaches (e.g., Fluorescence)

Beyond standard absorption spectroscopy, fluorescence spectroscopy offers a highly sensitive and selective method for the analysis of this compound in research contexts. This technique relies on the principle that certain molecules, like fluphenazine, can absorb light at a specific wavelength and then emit light at a longer wavelength. The intensity of this emitted light is proportional to the concentration of the analyte.

One prominent application of fluorescence spectroscopy in fluphenazine research is through quenching studies. In this approach, the fluorescence of a standard substance is "quenched" or diminished by the presence of fluphenazine. The degree of quenching can be correlated to the concentration of fluphenazine. For instance, a spectrofluorometric method has been developed based on the quenching effect of fluphenazine hydrochloride on the native fluorescence of eosin (B541160). oup.comnih.govoup.com This method involves measuring the fluorescence at 547 nm after excitation at 323 nm. oup.comnih.govoup.com The fluorescence-concentration plots were found to be linear over the range of 0.10–1.0 µg/mL, with a low detection limit of 1.2 x 10⁻³ µg/mL. oup.comnih.gov The mechanism behind this is the formation of a stable, non-fluorescent complex between fluphenazine and eosin through electrostatic interaction at an acidic pH. oup.cominnovareacademics.in

Another advanced technique is second-derivative synchronous fluorescence spectroscopy (SDSF). researchgate.netnih.gov This method has been successfully employed for the simultaneous analysis of fluphenazine hydrochloride and nortriptyline (B1679971) hydrochloride. researchgate.netnih.gov By measuring the native fluorescence of these drugs at a constant wavelength difference (Δλ) of 120 nm in acetic acid, researchers can achieve high sensitivity and resolution. researchgate.netnih.gov The fluorescence-concentration plot for fluphenazine was linear over the range of 0.25-3.0 µg/ml, with a limit of detection (LOD) of 0.05 µg/ml and a limit of quantitation (LOQ) of 0.15 µg/ml. researchgate.netnih.gov Derivative techniques are particularly useful for enhancing subtle spectral details and resolving overlapping spectra from different components in a mixture. researchgate.netorkg.orgnih.govherts.ac.uk

Furthermore, the interaction of fluphenazine with proteins, such as human serum albumin (HSA), has been investigated using fluorescence spectroscopy. nih.gov These studies often utilize the intrinsic fluorescence of tryptophan residues in the protein to probe binding interactions. The binding of fluphenazine to HSA was found to cause a static quenching of the protein's fluorescence, indicating the formation of a ground-state complex. nih.gov Such research provides valuable insights into the pharmacokinetics and food-drug interactions of fluphenazine. nih.gov

| Parameter | Value | Reference |

| Excitation Wavelength (Eosin Quenching) | 323 nm | oup.comnih.govoup.com |

| Emission Wavelength (Eosin Quenching) | 547 nm | oup.comnih.govoup.com |

| Linearity Range (Eosin Quenching) | 0.10–1.0 µg/mL | oup.comnih.gov |

| Detection Limit (Eosin Quenching) | 1.2 x 10⁻³ µg/mL | oup.comnih.gov |

| Δλ (SDSF with Nortriptyline) | 120 nm | researchgate.netnih.gov |

| Linearity Range (SDSF) | 0.25-3.0 µg/mL | researchgate.netnih.gov |

| Limit of Detection (SDSF) | 0.05 µg/mL | researchgate.netnih.gov |

| Limit of Quantitation (SDSF) | 0.15 µg/mL | researchgate.netnih.gov |

Electrochemical Sensing Approaches

Electrochemical methods provide a powerful alternative for the detection and quantification of this compound, offering advantages such as high sensitivity, rapid response, and cost-effective instrumentation. These techniques are based on measuring the electrical signals (e.g., current or potential) generated from the electrochemical reactions of fluphenazine at an electrode surface.

Development of Sensors for Fluphenazine Quantification

A variety of electrochemical sensors have been developed for the determination of fluphenazine in different matrices. These sensors are often based on voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, which measure the current response of fluphenazine as the potential of the electrode is varied.

One approach involves the use of chemically modified electrodes to enhance the sensitivity and selectivity of the measurement. For example, a glassy carbon electrode modified with multi-walled carbon nanotubes has been used for the sensitive determination of fluphenazine. The modified electrode exhibits enhanced electrochemical activity towards the oxidation of fluphenazine, leading to a lower detection limit.

Another significant development is the use of ion-selective electrodes (ISEs). These sensors are designed to be selectively responsive to fluphenazine ions in a solution. The construction of these electrodes typically involves incorporating an ion-pair complex of fluphenazine with a suitable counter-ion into a polymeric membrane, often made of polyvinyl chloride (PVC). The potential difference that develops across this membrane is proportional to the logarithm of the fluphenazine concentration.

Researchers have successfully developed and applied fluphenazine-selective electrodes for its determination in pharmaceutical formulations. These electrodes have demonstrated good performance characteristics, including a wide linear concentration range, a Nernstian response, and a low limit of detection.